ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound with a unique structure. Let’s break it down:
- Ethyl Group (C2H5) : The ethyl group is attached to the central core of the molecule.
- Thiophene Ring : The tetrahydrobenzo[b]thiophene-3-carboxylate moiety contributes to the aromatic character of the compound.
- Triazole Ring : The 4H-1,2,4-triazol-3-yl group adds heterocyclic features.
- Furan-2-carboxamido Group : The furan-2-carboxamido group introduces additional functionalization.
- Dimethylphenyl Substituent : The 2,5-dimethylphenyl group provides steric bulk and influences the compound’s properties.
Molecular Structure Analysis
The molecular formula of the compound is C~26~H~27~N~5~O~3~S~2~ , and its molecular weight is approximately 525.65 g/mol . The intricate arrangement of atoms results in a three-dimensional structure with distinct functional groups.
Chemical Reactions Analysis
- Hydrolysis : The ester group (ethoxycarbonyl) can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol.
- Thiolysis : The thioacetamide group can react with thiols (RSH) to form thioesters.
- Triazole Ring Reactions : The triazole ring may participate in click reactions or other cycloadditions.
Physical And Chemical Properties Analysis
- Solubility : The compound’s solubility depends on its polarity and functional groups.
- Melting Point : The melting point could provide insights into its crystalline nature.
- Stability : Consider stability under various conditions (light, temperature, pH).
- Spectroscopic Data : NMR, IR, and UV-Vis spectra would reveal functional groups.
Safety And Hazards
Safety data, toxicity, and potential hazards are crucial but require specific studies. Researchers should assess its effects on living organisms and environmental impact.
Future Directions
- Biological Studies : Investigate its pharmacological properties, potential therapeutic applications, and toxicity.
- Structure-Activity Relationship (SAR) : Explore derivatives to optimize desired properties.
- Formulation : Develop suitable formulations for drug delivery or other applications.
Please note that this analysis is based on general knowledge and assumptions. For precise details, consult relevant scientific literature or conduct further research.
properties
IUPAC Name |
ethyl 2-[[2-[[4-(2,5-dimethylphenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O5S2/c1-4-38-28(37)25-19-8-5-6-10-22(19)41-27(25)31-24(35)16-40-29-33-32-23(15-30-26(36)21-9-7-13-39-21)34(29)20-14-17(2)11-12-18(20)3/h7,9,11-14H,4-6,8,10,15-16H2,1-3H3,(H,30,36)(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOKFVSYRWRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3C4=C(C=CC(=C4)C)C)CNC(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.